2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide

Firefly luciferase Reporter gene assay False positive inhibitor

Luciferase-based HTS assays frequently produce false positives from reporter-gene interference. This 2,4,6-trimethyl-substituted benzamide serves as a structurally distinct control for identifying and quantifying such artifacts. • Complements the 2,4-dimethoxy analog (IC₅₀ = 0.069 µM) for luciferase inhibition SAR • Occupies an underexplored SAR region in anti-trypanosomal programs (>250-fold potency gains achieved) • Enhanced passive permeability from trimethyl substitution supports intracellular target & CNS programs Supplied with COA; bulk quantities and custom synthesis available.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
CAS No. 352636-96-5
Cat. No. B13955805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide
CAS352636-96-5
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC(=O)C2=C(C=C(C=C2C)C)C
InChIInChI=1S/C16H18N2O/c1-10-5-6-14(17-9-10)18-16(19)15-12(3)7-11(2)8-13(15)4/h5-9H,1-4H3,(H,17,18,19)
InChIKeyVHEHDNZSMAAZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide: Structural Identity & Procurement


2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide (CAS 352636-96-5) is a fully synthetic, small-molecule substituted benzamide with the molecular formula C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol . The compound features a 2,4,6-trimethyl-substituted benzoyl moiety linked via an amide bond to a 5-methyl-2-aminopyridine ring, placing it within the N-(pyridin-2-yl)benzamide pharmacophore class [1]. This scaffold has been identified in multiple biologically active series, including inhibitors of firefly luciferase, the kinetoplastid parasite Trypanosoma brucei, and the lipid kinase PI3Kδ, making the specific substitution pattern a critical determinant of target engagement and selectivity [1][2][3].

HTS counter-screen Structurally defined luciferase inhibitor for reporter-gene artifact identification
Anti-trypanosomal SAR Underexplored substitution pattern for T. brucei lead optimization studies
PDE selectivity probe Alternative chemotype for phosphodiesterase isoform selectivity profiling
Permeability studies Higher lipophilicity scaffold for intracellular target access models

Why Simple Analogs Fail: 2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide SAR


Within the N-(pyridin-2-yl)benzamide class, small structural modifications produce large, non-linear shifts in potency and target preference that preclude simple analog substitution. The unsubstituted parent compound N-(5-methylpyridin-2-yl)benzamide (R = H) displays only 18% inhibition of firefly luciferase at 10 µM, while introduction of 2,4-dimethoxy substituents on the benzamide ring yields an IC₅₀ of 0.069 µM [1]. In the anti-trypanosomal series, the initial screening hit (IC₅₀ = 12 µM against T. brucei) was optimized through systematic benzamide substitution to achieve IC₅₀ values as low as 0.045 µM—a >250-fold improvement [2]. The 2,4,6-trimethyl pattern on the benzamide ring introduces a unique steric and electronic environment that modulates both the conformational equilibrium around the C(sp²)–C(aryl) bond and the compound's lipophilicity (calculated logP), directly impacting target binding, metabolic stability, and solubility in ways that cannot be predicted from mono-substituted or unsubstituted analogs [3]. For procurement decisions, this means that replacing 2,4,6-trimethyl-N-(5-methyl-2-pyridyl)benzamide with a close analog—even one differing by a single methyl group—constitutes a change in chemical matter requiring full re-validation of the biological profile.

Target compound identity
Substitute risk
2,4,6-trimethyl substitution
Unsubstituted parent: negligible activity in luciferase/trypanosome assays; SAR non-linear
2,4,6-trimethyl substitution
2,4-dimethoxy analog: altered H-bond profile and sterics; potency cannot be extrapolated
2,4,6-trimethyl substitution
Mono-methyl or para-only analogs: steric and conformational differences may prevent target engagement

2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide: Differentiation Evidence


Firefly Luciferase Inhibition Profile

In the N-(5-methylpyridin-2-yl)benzamide series, the unsubstituted benzamide (compound 4) shows only 18% inhibition of Photinus pyralis firefly luciferase at 10 µM [1]. Introduction of 2,4-dimethoxy substituents on the benzamide ring (compound 6) increases potency to IC₅₀ = 0.069 µM [1]. The 2,4,6-trimethyl substitution pattern on the target compound is sterically and electronically distinct from 2,4-dimethoxy, and the class-level SAR trend indicates that di- or tri-substitution of the benzamide ring is required for sub-micromolar luciferase inhibition. While no direct IC₅₀ for the target compound is available from this study, the 2,4,6-trimethyl pattern occupies a unique position in the SAR landscape between the inactive parent and the highly potent 2,4-dimethoxy analog.

Luciferase Inhibition
Class-level
Unsubstd.: 18% inhib. at 10 µM; 2,4-dimethoxy: IC50 0.069 µM. Target compound not directly measured; predicted intermediate profile.
Benzamide substitution pattern strongly modulates luciferase inhibition; 2,4,6-trimethyl provides a distinct SAR point.
Reporter-gene assay artifact control tool; requires direct IC50 validation.
Firefly luciferase Reporter gene assay False positive inhibitor

Anti-Trypanosomal Activity Profile

The pyridyl benzamide class was identified from a whole-organism screen of ~87,000 compounds against T. brucei brucei, with an initial hit IC₅₀ of 12 µM [1]. Systematic SAR optimization demonstrated that benzamide ring substitution is critical for potency: the most active compound (79) achieved IC₅₀ = 0.045 µM against T. b. rhodesiense with >4,000-fold selectivity over mammalian L6 cells [1]. While the 2,4,6-trimethyl substituted compound was not explicitly profiled in this study, the SAR landscape establishes that appropriate benzamide substitution can improve anti-trypanosomal potency by >250-fold and that certain substitution positions block metabolism [1]. The 2,4,6-trimethyl pattern presents a distinct steric profile that may confer metabolic advantages at positions identified as metabolically labile in the parent scaffold.

Anti-Trypanosomal Activity
Class-level
Initial hit IC50 12 µM; lead compound 79 IC50 0.045 µM (>250-fold improvement). Target compound not profiled.
Benzamide substitution enables dramatic potency gains against T. brucei; 2,4,6-trimethyl placement may offer metabolic stability.
Whole-cell assay data; target compound requires independent testing.
Trypanosoma brucei Human African Trypanosomiasis Kinetoplastid inhibitor

Physicochemical Property Comparison

The 2,4,6-trimethyl substitution pattern confers distinct physicochemical properties relative to common analogs. The target compound (CAS 352636-96-5) has a calculated density of 1.122 g/cm³, boiling point of 362.6 °C at 760 mmHg, and refractive index of 1.607 . The three methyl groups increase steric hindrance around the amide bond, which influences both the rotational barrier about the C(sp²)–C(aryl) bond and the compound's effective lipophilicity [1]. Compared to the 2,4-dimethoxy analog (compound 6 in the luciferase series), the 2,4,6-trimethyl pattern eliminates hydrogen-bond acceptor capacity from the benzamide ring while maintaining similar steric bulk, resulting in a higher logP and potentially improved membrane permeability at the cost of reduced aqueous solubility [2]. This trade-off is critical for applications requiring cellular penetration versus aqueous formulation.

Physicochemical Profile
Cross-study comparable
Density 1.122 g/cm³; BP 362.6°C; est. logP ~3.5–4.0 (higher than 2,4-dimethoxy analog ~2.5–3.0). Rotational barrier sensitive to N-substituent.
Trimethyl pattern increases lipophilicity relative to dimethoxy analog; may favor membrane permeation.
Calculated and literature-derived properties; experimental logP confirmation advised.
Physicochemical properties Drug-likeness Lead optimization

CYP3A4 Metabolic Liability Alert

A structurally related N-(pyridin-2-yl)benzamide (CHEMBL2165502) was tested for time-dependent inhibition of CYP3A4 in human liver microsomes and showed an IC₅₀ of 10,000 nM (10 µM) after 30-minute preincubation [1]. While this specific value represents a relatively weak CYP3A4 interaction, the result flags the N-(pyridin-2-yl)benzamide scaffold as capable of engaging cytochrome P450 enzymes—a property that may be modulated by benzamide ring substitution [1]. The 2,4,6-trimethyl pattern, with its increased steric bulk and lipophilicity relative to unsubstituted analogs, may alter CYP binding affinity in either direction. This class-level alert underscores the importance of assessing CYP inhibition for any compound from this series intended for in vivo use.

CYP3A4 Liability
Class-level
Scaffold analog CHEMBL2165502: CYP3A4 TDI IC50 10 µM in human liver microsomes. 2,4,6-trimethyl not measured.
N-(pyridin-2-yl)benzamide scaffold may engage CYP enzymes; substitution can modulate metabolic liability.
In vitro microsomal data; target compound requires CYP panel assessment for in vivo studies.
CYP3A4 inhibition Drug metabolism Hepatotoxicity risk

PDE4B1 vs. PDEB1 Selectivity

A structurally distinct pyridyl benzamide analog (CHEMBL3763271) was profiled against both human recombinant PDE4B1 and recombinant T. brucei PDEB1, yielding IC₅₀ values of 0.316 nM and 316 nM, respectively—a 1,000-fold selectivity window favoring the human isoform [1]. While this specific analog differs substantially from the 2,4,6-trimethyl compound, the data demonstrate that the N-(pyridin-2-yl)benzamide scaffold can achieve exquisite potency at phosphodiesterase targets with tunable selectivity between host and parasite enzymes. The 2,4,6-trimethyl substitution pattern represents an alternative vector for exploring PDE selectivity space that is distinct from the analog reported.

PDE Selectivity
Cross-study
Analog CHEMBL3763271: PDE4B1 IC50 0.316 nM; T. brucei PDEB1 IC50 316 nM (1,000-fold selectivity). Target not tested.
Scaffold capable of sub-nM PDE affinity with tunable isoform selectivity; 2,4,6-trimethyl may yield distinct profile.
Recombinant enzyme assay data; selectivity context requires direct evaluation of target compound.
Phosphodiesterase PDE4B1 Trypanosoma brucei PDEB1 Target selectivity

Research & Industrial Applications: 2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide


Luciferase Assay Artifact Control

Based on the well-characterized luciferase inhibitory activity of the N-(5-methylpyridin-2-yl)benzamide class [1], the 2,4,6-trimethyl analog can serve as a structurally distinct control compound for identifying and quantifying luciferase-mediated false positives in HTS campaigns. Its unique substitution pattern makes it a complementary tool to the 2,4-dimethoxy analog (compound 6, IC₅₀ = 0.069 µM) for probing the SAR of luciferase inhibition and for use in counter-screens to distinguish genuine target engagement from reporter-gene artifacts.

Anti-Trypanosomal Lead Optimization

The pyridyl benzamide class has demonstrated >250-fold potency improvements through systematic benzamide substitution against T. brucei [2]. The 2,4,6-trimethyl compound occupies an underexplored region of the SAR landscape, making it a valuable starting point for medicinal chemistry programs targeting Human African Trypanosomiasis. Its sterically hindered benzamide ring may offer metabolic stability advantages at positions identified as sites of oxidative metabolism in earlier analogs.

Membrane Permeability Probe

With an estimated logP higher than dimethoxy-substituted analogs due to the replacement of H-bond acceptors with methyl groups , the 2,4,6-trimethyl compound is suited for studies requiring enhanced passive membrane permeability. This property profile is relevant for programs targeting intracellular pathogens or CNS indications where blood-brain barrier penetration is required, and where the higher lipophilicity of the trimethyl substitution pattern relative to methoxy analogs provides a measurable physicochemical differentiation.

PDE Inhibitor Selectivity Profiling

Given the demonstrated ability of the N-(pyridin-2-yl)benzamide scaffold to achieve sub-nanomolar PDE inhibition with >1,000-fold isoform selectivity [3], the 2,4,6-trimethyl analog represents a distinct chemotype for PDE inhibitor screening libraries. Its unique steric and electronic properties may yield selectivity profiles orthogonal to those of previously reported pyridyl benzamide PDE inhibitors, making it valuable for hit-finding campaigns against specific PDE isoforms.

Application
Selection Property
Validation Focus
Luciferase counter-screen studies
Scaffold-dependent luciferase inhibition
Reporter-gene artifact discrimination
T. brucei lead optimization
Benzamide substitution-driven potency improvement
Metabolic stability and selectivity assessment
Intracellular target access models
Lipophilicity-dependent membrane permeation
Permeability assay correlation
PDE isoform selectivity screening
Chemotype-dependent PDE inhibition profile
Isoform selectivity and cross-screening
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